2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
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Overview
Description
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride is an organic compound with the chemical formula C7H6BrF3N2·HCl. It is a solid at room temperature and is used primarily in research settings. This compound is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a phenylhydrazine moiety, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 2-Bromo-5-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Bromo-5-(trifluoromethyl)aniline+Hydrazine hydrate→2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is facilitated by the presence of the bromine atom and the trifluoromethyl group, which enhance the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenylhydrazine hydrochloride
- 2-Bromo-3-(trifluoromethyl)phenylhydrazine hydrochloride
- 2-Bromo-6-(trifluoromethyl)phenylhydrazine hydrochloride
Uniqueness
2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride is unique due to the specific positioning of the bromine atom and the trifluoromethyl group on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEDGRVAFKSCMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NN)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378448 |
Source
|
Record name | 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529512-78-5 |
Source
|
Record name | 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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